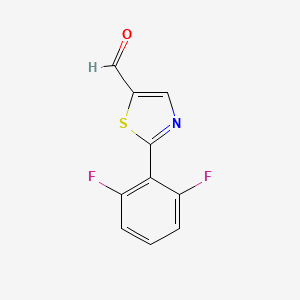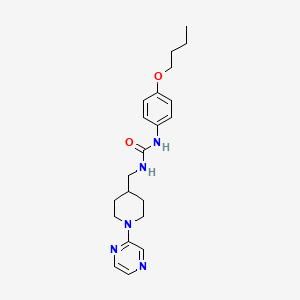
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, also known as BPPU, is a synthetic compound that has shown potential as a therapeutic agent for a range of conditions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Urea derivatives are extensively explored for their medicinal properties, particularly as inhibitors of various biological targets. For instance, flexible urea compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, optimizing pharmacophore interactions for enhanced inhibitory activities (Vidaluc et al., 1995). Similarly, compounds targeting the urokinase receptor have shown promising results in inhibiting breast cancer cell invasion, migration, and adhesion, suggesting the potential of urea derivatives in anticancer drug development (Wang et al., 2011).
Biochemical Studies
Urea derivatives have been utilized in studies focusing on selective oxidation processes. The catalytic system comprising methyltrioxorhenium and hydrogen peroxide has been applied for the selective oxidation of uracil and adenine derivatives, highlighting the relevance of urea compounds in biochemical transformations (Saladino et al., 2000).
Pharmacokinetic Enhancements
In the domain of soluble epoxide hydrolase (sEH) inhibitors, urea derivatives have shown significant pharmacokinetic improvements when compared to earlier compounds, demonstrating the importance of structural modifications in drug design for achieving better potency and bioavailability (Rose et al., 2010).
Anticancer Activities
Recent developments in the synthesis of urea derivatives have led to compounds with potent antiproliferative effects against various cancer cell lines. This includes the design and evaluation of new series of urea derivatives as anticancer agents, providing insights into the structural features critical for their activities (Feng et al., 2020).
Molecular Interaction Studies
Molecular interaction studies of urea derivatives with specific receptors, such as the CB1 cannabinoid receptor, contribute to our understanding of ligand-receptor interactions and the development of receptor antagonists (Shim et al., 2002).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-2-3-14-28-19-6-4-18(5-7-19)25-21(27)24-15-17-8-12-26(13-9-17)20-16-22-10-11-23-20/h4-7,10-11,16-17H,2-3,8-9,12-15H2,1H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXLDKRRQUNSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)
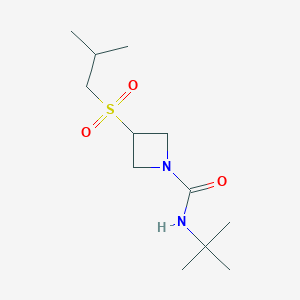
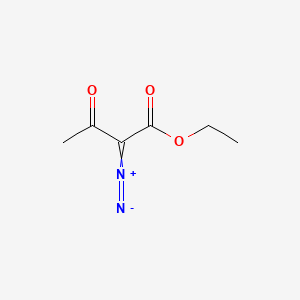
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)


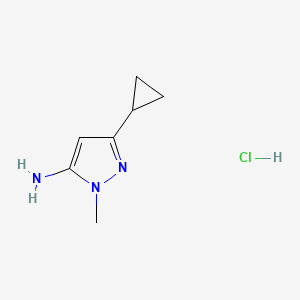
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
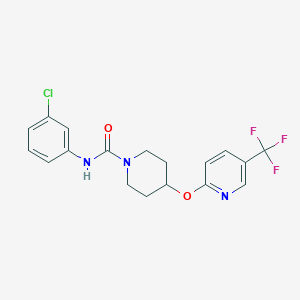
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)
